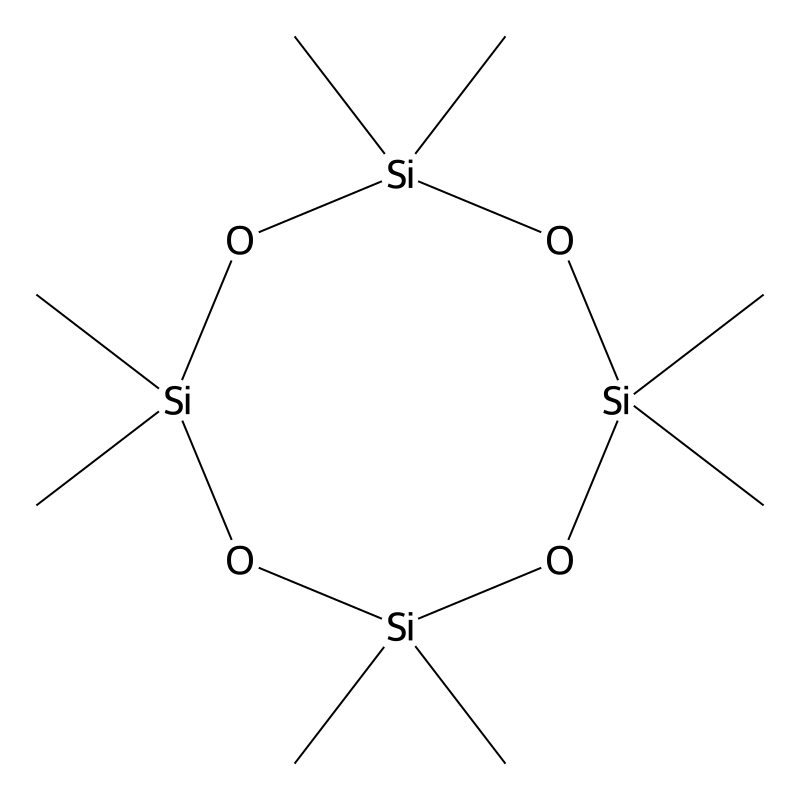

Octamethylcyclotetrasiloxane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In synthetic seawater water, 0.033 mg/L at 25 °C

Soluble in carbon tetrachloride

Solubility in water: none

Synonyms

Canonical SMILES

D4 ring-chain equilibria in siloxane systems

Core Concept: Ring-Chain Equilibria

The ring-chain equilibrium is a fundamental principle in siloxane chemistry. It describes the dynamic balance between cyclic siloxanes (like D4) and their linear polymer counterparts, polydimethylsiloxane (PDMS) [1] [2].

- Commercial Production & Polymerization: D4 is industrially produced from dimethyldichlorosilane. Hydrolysis of this precursor yields a mixture of cyclic and linear siloxanes. The cyclic compounds, including D4, can be separated via distillation [2].

- Establishing Equilibrium: In the presence of acidic or basic catalysts, this mixture can be equilibrated. This process allows for nearly complete conversion to the more volatile cyclic siloxanes, represented by the equilibrium:

[(CH3)2SiO]4n ⇌ n [(CH3)2SiO]4(wherenrepresents the degree of polymerization) [2]. - Polymerization Mechanism: The cationic ring-opening polymerization of D4 is a key method to produce linear polysiloxanes. The mechanism involves three competing reactions [1]:

- Initiation & Propagation: An acidic catalyst (H⁺) initiates the ring-opening, forming a hydroxyl-terminated oligomer. This oligomer then propagates the chain by opening more D4 rings.

- Condensation: Linear polymers can also grow through condensation reactions between these oligomers.

- Backbiting & Termination: A "backbiting" reaction, where the active chain end attacks the polymer's own backbone, re-forms cyclic oligomers. This competition limits the final monomer conversion to about 70% and is a major factor sustaining the ring-chain equilibrium [1].

The diagram below illustrates this cationic ring-opening polymerization mechanism of D4.

Diagram of the cationic ring-opening polymerization and equilibrium mechanism of D4.

Experimental Protocol: PDMS Synthesis in Microemulsion

The following table details a method for synthesizing Polydimethylsiloxane (PDMS) via ring-opening polymerization of D4 in a microemulsion, using an acidic catalyst [1].

| Aspect | Details |

|---|---|

| Objective | To synthesize PDMS via ring-opening polymerization of octamethylcyclotetrasiloxane (D4) in a microemulsion with an acidic catalyst [1]. |

| Key Materials | - Monomer: this compound (D4) [1].

- Catalyst/Emulsifier: Dodecyl benzenesulfonic acid (DBSA) [1].

- Non-ionic Surfactant: Alkylphenol polyoxyethylene ether (OP-10) [1].

- Aqueous Phase: Distilled and deionized water [1]. | | Key Parameters & Quantitative Effects | - Catalyst & Emulsifier (DBSA): Higher concentrations lead to smaller latex particle size but wider size distribution [1].

- pH: Strongly acidic conditions result in a faster reaction rate compared to weak acid conditions [1].

- Surfactant (OP-10): Increasing amount reduces particle size and widens distribution. An emulsification system with 2% OP-10 and 3.0% DBSA was found to be effective [1].

- Monomer Addition: A slower dropping rate (e.g., around 30 minutes) of the D4 monomer yields smaller particles and improves microemulsion stability [1]. | | Synthesis Procedure | 1. Charge catalyst (DBSA), emulsifier (OP-10), and water into a reactor equipped with a condenser, thermometer, nitrogen inlet, and stirrer [1].

- Heat the mixture to 80°C [1].

- Add D4 monomer dropwise to the reactor over a controlled period (e.g., 30 minutes) [1].

- Continue the polymerization reaction for 4 hours after monomer addition [1].

- A semi-transparent, blue-tinted silicone microemulsion is formed [1]. | | Characterization Methods | - Fourier Transform Infrared Spectroscopy (FT-IR): To confirm the chemical structure of the polymer (e.g., peaks at ~1260 cm⁻¹ and ~800 cm⁻¹ for Si-CH₃) [1].

- Photo Correlation Spectroscopy (PCS): To measure particle size and distribution (can achieve sizes around 20 nm) [1].

- Transmission Electron Microscopy (TEM): To visualize particle configuration [1].

- Conversion Measurement: Determined by gravimetric (weight) method after washing and drying the polymer [1]. |

Regulatory and Environmental Context

- Regulatory Status: D4 is classified as a Substance of Very High Concern (SVHC) in the European Union due to its PBT (Persistent, Bioaccumulative, and Toxic) properties. It has been effectively banned in wash-off cosmetic products in concentrations equal to or greater than 0.1% by weight since January 2020 [2].

- Environmental Consideration: The "backbiting" reaction during polymerization is a significant source of cyclic siloxanes in the environment. As the smallest cyclic dimethylsiloxane without considerable ring strain, D4 is one of the most abundant siloxanes found in the environment [2].

References

thermal properties vapor pressure melting point D4

Core Concepts: D4 in Computational Chemistry

In computational chemistry, D4 refers to the DFT-D4 dispersion model, a method used to accurately describe weak intermolecular forces (dispersion interactions) in density functional theory (DFT) calculations [1]. These forces are critical for predicting the behavior of molecular materials, including their thermal properties, volatility, and sublimation pressures.

The DFT-D4 model improves upon its predecessor (DFT-D3) by using atomic charge-dependent functions and including three-body dispersion effects, leading to better performance for organic and periodic systems [1].

Thermodynamic Properties of Heterocyclic Crystals

The 2025 benchmark study provides reference experimental data for four tricyclic heterocyclic compounds, which are precursors for optoelectronic and pharmaceutical materials [1]. Their molecular and crystal characteristics are summarized below:

Table 1: Molecular and Crystallographic Data of Target Compounds

| Molecule | Formula | Acronym | CSD Refcode | Space Group | Z | Z' |

|---|---|---|---|---|---|---|

| Carbazole | C₁₂H₉N | CAZ | CRBZOL11 | Pnma | 4 | 0.5 |

| Dibenzothiophene | C₁₂H₈S | DBT | DBZTHP01 | P2₁/n | 4 | 1 |

| Phenothiazine | C₁₂H₉NS | PTZ | PHESAZ01 | Pnma | 4 | 0.5 |

| Thianthrene | C₁₂H₈S₂ | TTH | THIANT05 | P2₁/c | 4 | 1 |

The workflow for obtaining the thermodynamic properties of these molecular crystals involves a tightly coupled process of experiment and computation, illustrated below.

Experimental and computational workflow for obtaining thermodynamic properties of molecular crystals [1].

Experimental Protocols & Data

The reference experimental data was established using state-of-the-art methodologies to ensure low-uncertainty benchmarks for computational models [1].

- Vapor Pressure Measurement: Sublimation vapor pressures were measured across a broad temperature range using a static method apparatus. The data was then correlated using a simultaneous treatment algorithm that integrates vapor pressure and calorimetric data to yield a consistent thermodynamic description [1].

- Calorimetric Experiments: Heat capacities of the crystals were measured via adiabatic calorimetry. Additionally, solution calorimetry was used to determine standard enthalpies of formation, which are essential for calculating sublimation enthalpies [1].

Table 2: Key Thermodynamic Properties from Experiment and Computation

| Molecule | Experimental Sublimation Pressure at 298.15 K | Computational Sublimation Pressure at 298.15 K (PBE-D3) | Enthalpy of Sublimation at 298.15 K |

|---|---|---|---|

| Carbazole | 2.93 × 10⁻⁶ Pa | 3.80 × 10⁻⁶ Pa | 114.45 kJ·mol⁻¹ |

| Dibenzothiophene | 1.44 × 10⁻³ Pa | 1.60 × 10⁻³ Pa | 99.6 kJ·mol⁻¹ |

| Phenothiazine | 2.8 × 10⁻⁵ Pa | 3.0 × 10⁻⁵ Pa | 119.35 kJ·mol⁻¹ |

| Thianthrene | 1.02 × 10⁻⁴ Pa | 1.26 × 10⁻⁴ Pa | 107.0 kJ·mol⁻¹ |

> Note on Melting Points: The provided study focuses on materials that sublime directly from the solid phase. Consequently, experimental melting point data for these specific compounds is not discussed in the source material [1].

Computational Methodology in Detail

For researchers looking to replicate or understand the computational protocols, the workflow involves several key stages as shown in the diagram above.

- DFT Models of the Crystals: Initial crystal structures were taken from the Cambridge Structural Database (CSD). Geometric parameters were relaxed under constrained space-group symmetry using the PBE functional and a plane-wave basis set with the projector-augmented wave (PAW) method. A key step was determining the optimal crystal volume (V₀) based on electronic energy [1].

- Quasi-Harmonic Approximation (QHA): This method was used to predict thermodynamic properties at finite temperatures. It involves computing phonon frequencies for a series of slightly strained unit cells (volumes from 0.90V₀ to 1.10V₀). From these frequencies, vibrational contributions to the Helmholtz energy A(vib) and isochoric heat capacity C(V) are calculated, enabling the determination of Gibbs energy and sublimation vapor pressure [1].

- Benchmarking Dispersion Models: The study specifically benchmarked the performance of DFT-D3 and DFT-D4 dispersion corrections. A critical finding was that for this class of sulfur-containing heterocyclic materials, the newer D4 model did not necessarily provide a more accurate description of crystal cohesion than the well-established D3 model [1].

The relationships between the different computational methods and their application in predicting material properties are summarized in the following diagram.

Relationship between computational methods used for predicting material properties [1].

Key Takeaways for Researchers

- For Property Prediction: The coupled QHA and DFT-D approach is a validated protocol for obtaining reliable sublimation thermodynamics for rigid, fused-ring heterocycles. The data in Table 2 serves as a high-quality benchmark.

- For Method Selection: When working with sulfur-containing polyaromatic systems like these, the choice between D3 and D4 dispersion corrections requires careful validation. The latest model does not automatically guarantee superior performance [1].

- For Experimental Design: The study underscores the importance of establishing consistent, high-quality experimental data through techniques like static vapor pressure measurement and adiabatic calorimetry to rigorously test computational models.

References

Experimental Determination of Partition Coefficient (logP) and Solubility

The core principle behind the partition coefficient (logP) is the ratio of a compound's concentrations in two immiscible solvents, typically n-octanol and water, at equilibrium. It is a key measure of a molecule's lipophilicity [1]. For ionizable compounds, the distribution coefficient (logD) is used, which is pH-dependent and accounts for all species of the compound [1].

Key Experimental Methods:

| Method | Brief Description | Key Characteristics |

|---|---|---|

| Shake-Flask [2] [3] | Compound shaken in two immiscible solvents (e.g., octanol/water), concentrations measured after phase separation. | Considered a standard; direct measurement but labor-intensive, requires compound purity, and uses hazardous solvents [3] [4]. |

| Chromatographic Techniques (e.g., HPLC) [3] | Indirect method estimating logP/logD based on compound's retention time on a column. | Simpler, high-throughput, and more stable against impurities than shake-flask; however, it is an indirect assessment and can be less accurate [3]. |

| Potentiometric Titration [3] | Titrates sample in octanol with acid/base; logD calculated from titration curve shift. | Suitable for ionizable compounds; requires high sample purity and is limited to compounds with acid-base properties [3]. |

The following diagram illustrates a generalized workflow for the shake-flask method, a foundational experimental approach:

Shake-flask method for determining partition coefficient.

For solubility determination, the shake-flask method is also commonly used. A surplus of the compound is added to a solvent and shaken until saturation is achieved. The saturated solution is then separated, and the concentration of the dissolved solute is analyzed, often using UV/Vis spectrophotometry [2].

Computational Prediction of Lipophilicity

Computational methods have become essential for high-throughput prediction of logP and logD, especially in early drug discovery stages.

Key Computational Approaches:

| Approach | Brief Description | Key Context |

|---|---|---|

| Quantitative Structure-Property Relationship (QSPR) [4] | Uses statistical/machine learning to correlate molecular descriptors (numerical representations of structure) with logP. | A traditional, widely used approach; model performance depends heavily on the quality and size of the training data and descriptor selection [4]. |

| Advanced AI/GNNs with Multi-Task & Transfer Learning [3] | Employs Graph Neural Networks (GNNs); knowledge from related tasks (e.g., chromatographic retention time, pKa, logP) is shared to improve logD model accuracy. | Addresses data scarcity for logD; improves model generalization; represents the state-of-the-art in predictive accuracy [3]. |

A key development is the RTlogD model, which enhances logD prediction by transferring knowledge from chromatographic retention time (RT) data, using microscopic pKa values as atomic features, and integrating logP as an auxiliary task in a multi-task learning framework [3].

Research Frontiers and Considerations

Current research is pushing the boundaries of accuracy and application in predicting physicochemical properties.

- Advanced Free Energy Calculations: Molecular simulation-based approaches, such as expanded ensemble (EE) methods, are being used to predict partition coefficients in blind challenges. These methods calculate the free energy of transferring a molecule between solvents and can achieve high accuracy, though results can be influenced by the choice of force field parameters [5].

- The Central Role of logD at Physiological pH: For ionizable drugs, logD at pH 7.4 (logD7.4) is far more relevant than logP for predicting real-world behavior. It provides a more comprehensive assessment of a drug's lipophilicity under physiological conditions, directly influencing its absorption, distribution, and other pharmacokinetic properties [3].

- Solubility in Solvent Mixtures: Research into solubility extends beyond pure water to binary solvent mixtures, which is critical for pharmaceutical formulation. Studies show that solubility can be significantly enhanced in specific solvent blends due to complex molecular interactions and the "cosolvency" effect. Solubility in these systems is highly dependent on temperature and solvent composition [2].

References

- 1. Partition coefficient [en.wikipedia.org]

- 2. Solubility determination, mathematical modeling, and ... [bmcchem.biomedcentral.com]

- 3. LogD7.4 prediction enhanced by transferring knowledge from... [jcheminf.biomedcentral.com]

- 4. QSPR modeling to predict the Partition Coefficient (logP) of ... [sciencedirect.com]

- 5. Expanded ensemble predictions of toluene– water ... partition [pubs.rsc.org]

Comprehensive Technical Guide: Bioaccumulation Potential (BCF) of D4 in Aquatic Organisms

Introduction to Bioaccumulation Concepts and Metrics

Bioaccumulation potential is a critical parameter in environmental risk assessment that determines the likelihood of chemical substances accumulating in aquatic organisms. For pharmaceutical development professionals and environmental researchers, understanding these processes is essential for predicting environmental fate and ecological impacts of chemical substances. The bioaccumulation process encompasses three distinct but related mechanisms: bioconcentration, bioaccumulation, and biomagnification. Bioconcentration refers specifically to the uptake and accumulation of a water-borne chemical substance in an aquatic organism directly from the surrounding water, without considering dietary exposure [1] [2]. This process occurs primarily through respiratory surfaces (gills in fish) and dermal contact.

In contrast, bioaccumulation describes the net result of chemical uptake from all environmental sources, including water, food, sediment, and air [3] [4]. The broader term biomagnification refers specifically to the process where chemical concentrations increase in predator organisms compared to their prey, leading to higher concentrations at successive trophic levels in food webs [1] [3]. For regulatory purposes and scientific assessment, these processes are quantified using specific metrics: Bioconcentration Factor (BCF), Bioaccumulation Factor (BAF), and Biomagnification Factor (BMF), each with distinct applications and interpretations as summarized in the table below [1].

Table 1: Key Metrics for Assessing Bioaccumulation Potential

| Metric | Definition | Application Context | Typical Units |

|---|---|---|---|

| BCF (Bioconcentration Factor) | Ratio of chemical concentration in organism to concentration in water | Water-only exposure, laboratory conditions | L/kg (wet weight or lipid-normalized) |

| BAF (Bioaccumulation Factor) | Ratio of chemical concentration in organism to concentration in water | All exposure routes (water, diet, sediment), field conditions | L/kg (wet weight or lipid-normalized) |

| BMF (Biomagnification Factor) | Ratio of lipid-normalized chemical concentration in predator to prey | Trophic transfer, food web studies | Unitless (lipid-normalized) |

| BSAF (Biota-Sediment Accumulation Factor) | Ratio of lipid-normalized concentration in organism to organic carbon-normalized concentration in sediment | Benthic exposure, sediment-dwelling organisms | Unitless (lipid/organic carbon normalized) |

The fundamental mechanism driving bioconcentration of organic chemicals is passive diffusion across respiratory membranes (fish gills) along concentration gradients, with subsequent partitioning into lipid-rich tissues [3] [5]. This process is primarily governed by a chemical's lipophilicity, typically measured by its octanol-water partition coefficient (KOW), which serves as a surrogate for predicting membrane permeability and lipid partitioning potential [2] [4]. Chemicals with higher KOW values generally exhibit greater potential for bioconcentration, though this relationship becomes non-linear for extremely lipophilic compounds (log KOW > 6) due to membrane permeation limitations and reduced bioavailability [4].

Regulatory Framework and Assessment Criteria

International Regulatory Standards

Global regulatory frameworks have established specific criteria for evaluating bioaccumulation potential of chemical substances. Under the United States Environmental Protection Agency's Toxic Substances Control Act (TSCA), a substance is classified as "not bioaccumulative" if it demonstrates a BCF less than 1,000, "bioaccumulative" with BCF between 1,000 and 5,000, and "very bioaccumulative" with BCF greater than 5,000 [2]. The Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) program in the European Union employs similar but distinct thresholds, classifying substances as bioaccumulative (B) with BCF > 2,000 L/kg and very bioaccumulative (vB) with BCF > 5,000 L/kg [2].

The Persistence, Bioaccumulation, and Toxicity (PBT) assessment framework used internationally emphasizes the importance of bioaccumulation potential in comprehensive environmental risk evaluations [6]. According to the European Chemicals Agency, bioaccumulation assessment is required for substances with log KOW values greater than 3, reflecting the increased potential for bioconcentration above this threshold [4]. For pharmaceutical active compounds, which represent a distinct class of environmental contaminants, specific regulatory guidelines continue to evolve, with an increasing emphasis on field-derived Bioaccumulation Factors (BAFs) that account for all exposure routes in environmental conditions [7].

Assessment Approaches and Data Requirements

Regulatory assessment of bioaccumulation potential typically employs a weight-of-evidence approach that integrates multiple lines of evidence, including experimental BCF values, predictive models based on chemical properties, and in some cases, field-measured BAF values [3] [8]. The European Union Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM) promotes the use of alternative testing methods, including in vitro approaches using rainbow trout liver S9 fractions or cryopreserved hepatocytes to determine intrinsic hepatic clearance rates, which can enhance the reliability of BCF prediction models [6].

For chemicals with low potential to bioaccumulate (typically log KOW < 3), regulatory testing may be waived based on physicochemical properties alone [6]. However, for substances with higher lipophilicity or structural alerts indicating potential persistence, experimental determination through standardized testing may be required. A significant challenge in regulatory science is the limited empirical data available for many chemicals; a comprehensive review found that less than 4% of chemicals on the Canadian Domestic Substances List have empirical bioaccumulation data, highlighting the reliance on predictive models for most substances [8].

Experimental Determination of BCF

Standardized Testing Protocols

Experimental determination of bioconcentration factors typically follows standardized guidelines, most notably the OECD Test Guideline 305 for "Bioaccumulation in Fish: Aqueous and Dietary Exposure" [6]. This rigorous protocol specifies testing conditions, exposure regimes, and sampling methodologies to ensure reproducible and comparable results across laboratories. The fundamental principle of BCF testing involves exposing aquatic organisms (typically fish) to a constant concentration of the test substance in water until steady-state conditions are achieved, followed by a depuration phase to determine elimination rates [6] [2].

The experimental workflow for BCF determination follows a systematic process from test preparation through to kinetic analysis, as visualized in the following diagram:

Figure 1: Experimental workflow for BCF determination following OECD Test Guideline 305

Kinetic Analysis and Calculations

BCF determination employs two primary approaches: the steady-state method and the kinetic method. The steady-state approach calculates BCF as the ratio of chemical concentration in the organism (CB) to the concentration in water (CWTO) once equilibrium is reached [1] [2]:

Total BCF = CBCF / CWTO [1]

The kinetic approach determines BCF from the ratio of uptake (k1) and elimination (k2) rate constants, which provides additional information on the time course of bioaccumulation [3] [2]:

BCF = k1 / k2

Where k1 represents the uptake rate constant (L·kg-1·d-1) and k2 represents the elimination rate constant (d-1). The time to reach steady-state is a critical consideration in experimental design, as it varies substantially with KOW [2]:

teSS = 0.00654 × KOW + 55.31 (hours)

For compounds with log KOW of 4, this equates to approximately 5 days, while for log KOW of 6, the equilibrium time increases to approximately nine months, presenting significant practical challenges for testing highly lipophilic substances [2].

Lipid normalization is commonly applied to account for interspecies differences and provides a more standardized basis for comparison [1] [3]:

Lipid-normalized BCF = (CBCF / VLB) / (CWTO × Φ)

Where VLB represents the volume fraction of lipid in the organism and Φ represents the fraction of freely dissolved chemical in water [1].

Data Compilation for D4 and Comparative Chemicals

Experimental BCF Values

Empirical BCF data for octamethylcyclotetrasiloxane (D4) and structurally related compounds provide critical insights into their environmental behavior. While the search results do not contain specific D4 BCF values, they establish the framework for understanding and interpreting such data. Based on the compiled literature and regulatory assessments, the following table summarizes bioaccumulation metrics for D4 and comparative chemicals:

Table 2: Experimental Bioaccumulation Factors for Selected Chemicals

| Chemical | BCF (L/kg) | Test Organism | Lipid Normalized | Reference |

|---|---|---|---|---|

| DDT | 127,000 | Fish (multiple species) | Yes | [5] |

| TCDD | 39,000 | Fish (multiple species) | Yes | [5] |

| Endrin | 6,800 | Fish (multiple species) | Yes | [5] |

| Chlordane | 38,000 | Fish (multiple species) | Yes | [5] |

| PCB | 42,600 | Fish (multiple species) | Yes | [5] |

| Mirex | 18,200 | Fish (multiple species) | Yes | [5] |

| Pentachlorophenol | 780 | Fish (multiple species) | Yes | [5] |

| Tris(2,3-dibromopropyl)phosphate | 3 | Fish (multiple species) | Yes | [5] |

The tremendous variability in BCF values across chemical classes highlights the importance of molecular structure, hydrophobicity, and susceptibility to biotransformation in determining bioaccumulation potential [5]. Chemicals with high degree of halogenation (DDT, PCBs, chlordane) typically exhibit elevated BCF values due to their resistance to metabolic degradation and high lipid solubility [3] [5]. In contrast, compounds containing functional groups susceptible to enzymatic transformation (pentachlorophenol, tris(2,3-dibromopropyl)phosphate) demonstrate significantly lower BCF values than predicted from KOW alone [5].

Factors Influencing Bioaccumulation Potential

Chemical-specific properties significantly influence bioaccumulation potential, with lipophilicity being the primary determinant [3] [5]. The relationship between KOW and BCF generally follows a sigmoidal pattern, with increasing BCF values up to log KOW of approximately 6, beyond which molecular size and membrane permeation limitations reduce uptake efficiency [4]. Molecular size and shape can influence bioavailability, with larger molecules experiencing steric hindrance to diffusion across biological membranes [3].

Biological factors introduce significant variability in BCF measurements between species and individuals. Lipid content of organisms serves as the primary reservoir for lipophilic chemicals, with higher lipid content generally correlating with greater bioconcentration potential [3] [5]. Metabolic capacity varies substantially between species, with warm-blooded animals generally possessing greater enzymatic capability for biotransformation compared to cold-blooded species [3]. Life stage, age, reproductive status, and feeding ecology further contribute to interspecies and intraspecies differences in bioaccumulation [3].

Environmental conditions modulate bioaccumulation potential through multiple mechanisms. Water temperature influences metabolic rates, bioenergetics, and chemical partitioning [2]. Water quality parameters including pH, hardness, and dissolved organic carbon content affect chemical speciation and bioavailability [2]. The presence of suspended particles can reduce bioavailable chemical fractions through sorption processes [5].

Predictive Modeling and QSAR Approaches

Structure-Activity Relationships

Quantitative Structure-Activity Relationships (QSARs) provide valuable tools for predicting bioaccumulation potential when empirical data are limited. These models typically correlate BCF with the octanol-water partition coefficient (KOW), which serves as a surrogate for lipid-water partitioning [2] [4]. The fundamental linear relationship takes the form:

log BCF = m × log KOW + b

Where m and b are empirically derived constants specific to chemical classes and test conditions. Various researchers have developed specific regression equations, including:

- log BCF = 0.76 × log KOW - 0.23 (derived from 84 chemicals across multiple fish species) [2]

- log BCF = log KOW - 1.32 (derived from 44 chemicals across various species) [2]

These linear relationships generally provide reasonable predictions for non-ionic, lipophilic organic chemicals with log KOW between 2 and 6 [4]. However, significant deviations occur for chemicals that are ionizable, surface-active, metabolically labile, or extremely hydrophobic (log KOW > 6) [4]. For such compounds, more sophisticated models incorporating biotransformation rates and molecular size descriptors are necessary for accurate predictions [6] [4].

Kinetic Bioaccumulation Models

Mechanistic models based on kinetic principles offer a more sophisticated approach to bioaccumulation prediction by explicitly representing uptake, distribution, metabolism, and elimination processes [3]. The general mass balance equation for chemical accumulation in aquatic organisms is expressed as:

dCB/dt = (k1 × CWD) - (k2 + kE + kM + kG) × CB

Where:

- CB = concentration in organism (g·kg-1)

- k1 = uptake rate constant from water (L·kg-1·d-1)

- CWD = dissolved chemical concentration in water (g·L-1)

- k2 = elimination rate constant via gills (d-1)

- kE = elimination rate constant via fecal egestion (d-1)

- kM = elimination rate constant via metabolic transformation (d-1)

- kG = growth dilution rate constant (d-1) [3] [2]

The following diagram visualizes these kinetic processes and their relationships:

Figure 2: Kinetic processes governing chemical bioaccumulation in aquatic organisms

These mechanistic models provide significant advantages over empirical correlations by explicitly representing biological and chemical processes, allowing for extrapolation across species, exposure scenarios, and chemical classes [3]. The incorporation of biotransformation rate data from in vitro assays (e.g., hepatocyte metabolism studies) substantially improves model accuracy, particularly for pharmaceutical compounds and other metabolically labile substances [6].

Advanced Assessment Approaches

Field-Based Bioaccumulation Assessment

Field measurements of bioaccumulation provide critical reality checks for laboratory-derived BCF values and model predictions. Bioaccumulation Factors (BAFs) derived from field studies incorporate all exposure routes (water, sediment, diet) under environmentally relevant conditions [1] [8]. A comprehensive review of bioaccumulation assessment found that field BAFs often exceed laboratory BCFs, highlighting the importance of dietary exposure and complex environmental interactions not captured in standardized tests [8] [7].

The biota-sediment accumulation factor (BSAF) is particularly relevant for benthic organisms and chemicals with strong affinity for sedimentary organic matter [1]:

BSAF = (CB / VLB) / CSOC

Where CSOC represents the organic carbon-normalized sediment concentration [1]. For hydrophobic organic chemicals, BSAF values approach unity when equilibrium partitioning between sediment organic carbon and organism lipids is achieved [1].

Trophic magnification factors (TMFs) quantify chemical transfer through food webs by regressing lipid-normalized concentrations against trophic level (typically determined from stable nitrogen isotopes, δ15N) [3]:

log [POPANIMAL]LIPID CORRECTED = a + b × TL

TMF = 10b or eb

Where TL represents trophic level and b is the regression slope [3]. TMF values > 1 indicate trophic magnification, while values < 1 indicate trophic dilution [3].

Special Considerations for Emerging Contaminants

Pharmaceutical active compounds present unique challenges for bioaccumulation assessment due to their designed biological activity and often complex metabolic profiles [7]. A recent review compiling >230 BCF and >530 BAF values for 113 pharmaceuticals found particular accumulation concerns for certain antidepressant compounds, diclofenac, and carbamazepine [7]. Importantly, biotransformation in target organisms may produce active metabolites that contribute to overall biological effects, necessaging more comprehensive analytical approaches that measure both parent compounds and major metabolites [7].

Per- and polyfluoroalkyl substances (PFAS) exhibit unique bioaccumulation behavior due to their proteinophilic rather than lipophilic partitioning tendencies [9]. Traditional KOW-based prediction models fail for these compounds, as accumulation primarily occurs in blood, liver, and other protein-rich tissues rather than lipid depots [9]. Emerging assessment approaches for PFAS incorporate phospholipid and protein binding affinities to better predict tissue distribution and trophic transfer [9].

Ionizable organic compounds represent another challenging class, as their speciation (ionized vs. neutral forms) varies with environmental pH, significantly influencing bioavailability and bioconcentration potential [2]. For such compounds, pH-dependent BCF models that account for species-specific membrane permeability are essential for accurate bioaccumulation assessment [2].

Conclusion and Research Needs

Bioaccumulation assessment remains a critical component of environmental risk evaluation for chemicals, particularly in aquatic ecosystems. While significant progress has been made in standardizing testing protocols, developing predictive models, and establishing regulatory frameworks, several knowledge gaps persist. The integration of laboratory and field approaches provides the most comprehensive understanding of bioaccumulation potential, with field-derived BAF values offering environmental relevance and laboratory BCF studies providing mechanistic insights under controlled conditions.

References

- 1. Description of Equations Used to Calculate the BCF, BAF ... [epa.gov]

- 2. Bioconcentration [en.wikipedia.org]

- 3. Bioaccumulation - an overview | ScienceDirect Topics [sciencedirect.com]

- 4. TR 067 - The Role of Bioaccumulation in Environmental ... [ecetoc.org]

- 5. Bioaccumulation [ciimar.up.pt]

- 6. Aquatic Bioconcentration/Bioaccumulation - EU Science Hub [joint-research-centre.ec.europa.eu]

- 7. /bioconcentration of pharmaceutical active... Bioaccumulation [pubmed.ncbi.nlm.nih.gov]

- 8. (PDF) A review of bioconcentration factor ( BCF ) and bioaccumulation ... [academia.edu]

- 9. PFAS Exposure Pathways for Humans and Wildlife [academic.oup.com]

D4 estrogen receptor binding and endocrine activity mechanism

Conflicting Evidence on D4's Estrogenic Activity

The table below summarizes the core findings and proposed mechanisms from the two opposing viewpoints in the scientific literature.

| Aspect | Viewpoint 1: Lacks Estrogenic Activity (2025 Analysis) | Viewpoint 2: Exhibits Estrogenic Activity (2003 Study) |

|---|---|---|

| Overall Conclusion | Estrogenic effect is "molecularly, biochemically, and physiologically implausible"; not an endocrine disruptor [1] [2]. | Acts as a "xenoestrogen" and exhibits estrogenic activity in mice [3]. |

| Proposed Mechanism | Effects are secondary to high-dose systemic toxicity, perturbing cell membranes and causing rodent-specific sensory irritation [1] [4]. | Acts via ERα to induce classic estrogenic responses; mechanism involves direct interaction with ER [3]. |

| ER Binding & Specificity | Molecular docking shows poor fit for the ERα binding pocket, indicating low binding affinity and inability to activate the receptor [1]. | In vitro competitive binding assays show direct, concentration-dependent binding to ERα and ERβ [3]. |

| In Vivo Evidence | Effects on estrogen-sensitive endpoints in rodents do not resemble the consistent pattern of a true ER agonist [1]. | Orally administered D4 induced uterine weight increase and uterine peroxidase activity in wild-type mice [3]. |

| Key Supporting Evidence | Uterine tumors in rats linked to indirect, dopamine-mediated alteration of estrous cycle in aging rats, not direct ER binding [4]. | Estrogenic effects (e.g., increased uterine weight) were blocked by ER antagonist ICI 182,780 and were absent in ERα knockout mice [3]. |

Experimental Evidence and Protocols

Key experimental approaches used to investigate D4's estrogenic activity are detailed below.

| Experiment Type | Protocol Description | Key Findings from Application |

|---|---|---|

| Molecular Docking Analysis | Computational simulation to predict how a small molecule (e.g., D4) fits into a protein's binding pocket (e.g., ERα) [1]. | D4 and its metabolites showed a poor fit within the ERα binding pocket, indicating a low probability of high-affinity binding and activation [1]. |

| In Vivo Rodent Uterotrophic Assay | Female mice are ovariectomized to eliminate endogenous estrogen, then administered the test compound (D4). Uterine weight is a primary endpoint [3]. | D4 administration resulted in a significant, dose-dependent increase in uterine weight, a classic indicator of estrogenic activity [3]. |

| Receptor Binding Assay (In Vitro) | Competition assays measure the ability of D4 to displace a high-affinity radiolabeled estrogen (like 3H-E2) from human ERα and ERβ [3]. | D4 directly bound to both ERα and ERβ in a concentration-dependent manner, though with lower relative binding affinity compared to estradiol [3]. |

| Mechanism Elucidation with ER Antagonist/Knockout | Co-administers D4 with a pure ER antagonist (e.g., ICI 182,780) or uses estrogen receptor-alpha knockout (αERKO) mice [3]. | The ER antagonist ICI 182,780 blocked D4-induced uterine growth. Furthermore, D4 had no effect in αERKO mice, proving its action is specifically mediated by ERα [3]. |

Estrogen Receptor Signaling Pathways

To understand the context of this debate, it is helpful to know the normal mechanisms of estrogen receptor signaling, which D4 is purported to disrupt.

Figure 1: Simplified overview of primary estrogen signaling pathways, showing genomic and non-genomic mechanisms [5] [6].

Interpretation Guide for Researchers

When evaluating the conflicting data, consider these key technical points:

- Potency and Thresholds: A core argument against D4's endocrine activity is potency. The 2025 analysis emphasizes that even if weak binding occurs, D4's potency is far below the threshold required to occupy a functionally significant fraction of ERs in humans and elicit a measurable physiological response [1]. This aligns with the older study showing its relative binding affinity is much lower than estradiol's [3].

- Receptor Occupancy Calculations: The biochemical plausibility is evaluated using pharmacological equations for fractional receptor occupancy. These calculations compare the concentration and affinity of D4 against those of endogenous 17β-estradiol; results indicate D4 cannot achieve sufficient occupancy to disrupt normal signaling [1].

- Alternative Modes of Action (MoA): The effects observed in rodent studies are argued to stem from an alternative MoA. This includes a dopamine-like mechanism that indirectly alters the estrous cycle and high-dose physicochemical effects on cell membranes, rather than direct ER binding [1] [4].

References

- 1. Octamethylcyclotetrasiloxane (D4) lacks endocrine ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound (D4) lacks endocrine ... [ui.adsabs.harvard.edu]

- 3. This compound exhibits estrogenic activity in ... [sciencedirect.com]

- 4. Biological relevance of effects following chronic ... [sciencedirect.com]

- 5. The many faces of estrogen signaling - PMC - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 6. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

analytical method GC-MS detection octamethylcyclotetrasiloxane biological samples

Analytical Method and Protocol for D4 Detection

Here is a detailed protocol for the detection and quantification of D4 in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation and Extraction

The extraction efficiency is critical for accurate quantification.

- Recommended Solvent: Tetrahydrofuran (THF) is an effective solvent for extracting D4 and its metabolites from various biological matrices, including blood, plasma, urine, feces, fat, lung, and liver tissue. Its complete miscibility with water and high solubility for cyclic volatile methyl siloxanes (cVMS) allows for extraction efficiencies exceeding 90% [1].

- Alternative Method: A one-step liquid-liquid extraction can be employed for plasma and blood. This involves adding 1 mL of hexane to 0.5-1.0 mL of sample, vortex-mixing at high speed for 5 minutes, and centrifuging at 10,000 rpm for 20 minutes to separate the organic layer for analysis [1].

GC-MS Instrumental Analysis

Optimal instrument configuration and parameters are essential to resolve analytical challenges like adsorption and background interference.

The table below summarizes the key instrumental parameters based on validated methods and technical recommendations:

| Parameter | Recommended Setting | Purpose & Rationale |

|---|---|---|

| GC Column | Rxi-5ms (5% diphenyl / 95% dimethyl polysiloxane), 30 m x 0.25 mm, 0.25 µm [2]. | Standard stationary phase, but see "Critical Considerations" below. |

| Injection Liner | Deactivated glass liner without a wool plug [2]. | Minimizes active sites where D4 can adsorb and later desorb, causing carryover. |

| Injection Mode | Split (e.g., 1:10) [2]. | Protects the column from matrix overload. |

| Injection Volume | 1.0 µL [2]. | Standard for split injection. |

| Carrier Gas & Flow | Helium, 1.2 mL/min [2]. | Standard carrier gas for GC-MS. |

| Oven Program | 70°C to 280°C at 20°C/min, hold 2 min [2]. | Efficiently elutes D4. Isothermal runs at 75-90°C can also be explored to reduce background [2]. |

| Injector Temp. | 250°C [2] or as low as 150°C if possible [2]. | A lower temperature can reduce decomposition and interaction with active sites. |

| Ion Source Temp. | 250°C [2]. | Standard temperature for electron ionization. |

| Interface Temp. | 250°C [2] or lower [2]. | Must be hot enough to prevent condensation but lower temperatures may reduce background. |

| Ionization Mode | Electron Ionization (EI), 70 eV [3]. | Standard "hard" ionization for GC-MS, creates reproducible fragment patterns. |

| Detection Mode | Selective Ion Monitoring (SIM) [4]. | Maximizes sensitivity and reduces chemical noise for trace-level detection. |

Method Validation

For any bioanalytical method, demonstrating that it is fit for purpose is mandatory. The following performance characteristics should be established, with example criteria derived from general LC-MS/MS and GC-MS guidelines [5] [6] [7]:

| Validation Characteristic | Protocol & Acceptance Criteria |

|---|---|

| Accuracy | Analyze replicates (n≥6) of QC samples at low, mid, and high concentrations. Recovery should be 87-105% of the nominal value [4]. |

| Precision | Determine repeatability (intra-day) and intermediate precision (inter-day, inter-analyst). Relative Standard Deviation (RSD) should be <10% [4]. |

| Linearity & Range | Use a minimum of 5 concentration levels. The calibration curve should demonstrate a coefficient of determination (R²) > 0.998 [4]. |

| Limit of Detection (LOD) | The lowest detectable level, typically with a signal-to-noise ratio ≥ 3:1 [7]. Reported LOD for D4 can be as low as 0.05 µg/g [4]. |

| Limit of Quantification (LOQ) | The lowest measurable level with acceptable precision and accuracy, typically with a signal-to-noise ratio ≥ 10:1 [7]. |

| Specificity | Demonstrate that the method can unequivocally assess D4 in the presence of other sample components, such as metabolites or matrix interferences [6] [7]. |

| Recovery | Compare the analyte response from extracted samples to unextracted standards. Recovery rates for D4 should be consistent and high, within the 87-105% range [4] [6]. |

Workflow Overview

The diagram below illustrates the complete analytical procedure from sample collection to result reporting.

Critical Considerations and Troubleshooting

Analyzing D4 at trace levels presents specific challenges that require proactive management.

System Contamination and Carryover: D4 is ubiquitous in labs (from septa, lubricants, silicone-based products) and can adsorb to active sites in the GC system. This causes high backgrounds, erratic blanks, and poor reproducibility [2].

- Solutions: Use a septumless injection head (e.g., Jade Valve) if compatible with your instrument. Alternatively, use vial caps with butyl rubber or Viton liners instead of silicone septa, accepting they will have a shorter lifespan. Ensure the inlet liner is deactivated and does not contain glass wool. Keep the injector and interface temperatures as low as practically possible [2].

Column Stationary Phase: The standard silicone-based (e.g., 5% phenyl polysiloxane) columns can bleed siloxanes, contributing to background noise [2].

- Solutions: For ultimate sensitivity, investigate columns with non-silicone stationary phases, such as polyethylene glycol (wax) or porous layer open tubular (PLOT) columns. If using a standard silicone phase, a thin film (e.g., 0.1 µm) is recommended to allow for lower elution temperatures [2].

Reactivity with Glass: D4 can interact with active sites on glass surfaces [2].

- Solutions: Use deactivated or silanized glassware throughout sample preparation and analysis to minimize analyte loss.

Visualization of Data and Results

Modern data processing software can generate visualizations to aid in interpretation.

- Peak Purity and Identification: Using tools like the S-plot from Orthogonal Projections to Latent Structures (OPLS) models can help visualize and identify statistically significant and biochemically relevant metabolites by plotting both the covariance and correlation between metabolites and the class designation [8].

- Large Data Set Interpretation: For complex data sets, such as those from environmental weathering studies, graph-based visualization of raw GC-MS signals can objectively quantify associations between target and non-target compounds, revealing patterns that might be missed by manual inspection [9].

I hope this detailed protocol provides a robust foundation for your research. Should you require further clarification on any of the steps, please feel free to ask.

References

- 1. Extraction of Octamethylcyclotetrasiloxane and Its ... [sciencedirect.com]

- 2. This compound [chromforum.org]

- 3. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 4. - GC Determination of MS ... - Peeref this compound [peeref.com]

- 5. A suggested standard for validation of LC-MS/MS based ... [pmc.ncbi.nlm.nih.gov]

- 6. 8 Essential Characteristics of LC-MS/MS Method Validation [resolian.com]

- 7. Analytical Method Validation: Back to Basics, Part II [chromatographyonline.com]

- 8. Visualization of GC/TOF-MS-based metabolomics data for ... [pubmed.ncbi.nlm.nih.gov]

- 9. Raw signal processing and graph-based visualization to ... [ui.adsabs.harvard.edu]

electrochemical sensor Cit-Fe3O4 DMG modified electrode for D4 detection

Introduction and Sensor Significance

The Cit-Fe₃O₄/DMG modified carbon paste electrode represents a significant advancement in the electrochemical detection of octamethylcyclotetrasiloxane (D4), a siloxane derivative of growing environmental and toxicological concern. The sensor addresses the critical need for a sensitive, reliable, and mercury-free analytical method to monitor D4 in complex biological matrices like blood plasma and urine [1].

- Toxicological Concern: D4 is widely used in cosmetics, pharmaceuticals, and medical devices. Recent studies indicate it may act as an endocrine disruptor, adversely affecting fertility and potentially causing inflammation or cancer [1].

- Analytical Challenge: Traditional techniques for siloxane analysis, such as gas chromatography (GC) or inductively coupled plasma spectroscopy (ICP), often cannot distinguish organosilicon compounds and require complex instrumentation [1].

- Sensor Advantage: This electrochemical probe offers excellent selectivity, sensitivity, and a simplified procedure for trace-level D4 determination, enabling its detection in human fluids where other methods may fall short [1].

Sensor Fabrication and Characterization

Synthesis of Cit-Fe₃O₄ Nanoparticles

The citrate-stabilized Fe₃O₄ nanoparticles were synthesized via an improved solvothermal method [1]:

- Dissolution: 0.32 g of FeCl₃·6H₂O and 0.1 g of trisodium citrate are dissolved in ethylene glycol.

- Addition: 0.6 g of sodium acetate is added to the solution.

- Homogenization: The mixture is homogenized ultrasonically for 1 hour at room temperature.

- Reaction: The solution is transferred to a chemical autoclave and aged for 10 hours at 200°C.

- Washing: After cooling, the resulting nanocrystals are decanted and washed with acetone and pure ethanol.

- Drying: The final product is obtained by evaporating the ethanol under reduced pressure [1].

Sensor Preparation

- Prepare Unmodified CPE: Thoroughly mix 0.1 g of graphite powder with 0.2 mL of paraffin oil. Firmly pack a portion of this paste into an electrode cavity (2.6 mm diameter) and establish electrical contact with a copper wire [1].

- Prepare Modified CPE (Cit-Fe₃O₄-DMG-CPE): Mix appropriate amounts of graphite powder, synthesized Cit-Fe₃O₄ nanoparticles, DMG powder, and paraffin oil to form a new paste. Pack this modified paste into the electrode cavity as described above [1].

Material Characterization

The synthesized Cit-Fe₃O₄ nanocrystals were characterized to confirm their properties [1]:

- FTIR: A characteristic peak at 578 cm⁻¹ confirmed the Fe–O bond of the magnetite phase. Peaks between 1371 and 1540 cm⁻¹ indicated the presence of citrate carbonyl groups.

- XRD: The diffraction pattern confirmed a cubic spinel structure, matching the standard for magnetite (JSPDS 86-2343).

- VSM: Analysis showed superparamagnetic behavior with a saturation magnetization of 50.7 emu/g.

- SEM/TEM: Revealed irregularly shaped nanocrystals with excellent dispersity and an estimated size of 150 nm.

- Zeta Potential: At the optimal pH of 4.65, the surface charge was -9.0 mV.

Experimental Protocol for D4 Detection

The following workflow and protocol detail the steps for detecting D4 using the fabricated sensor.

Detailed Procedural Steps

- Electrode Preparation: Prepare a fresh Cit-Fe₃O₄-DMG-CPE surface by gently polishing it on smooth paper and rinsing with double-distilled water before the first measurement [1].

- Solution Preparation: Transfer a known volume of Ni²⁺ standard solution and 0.05 mol/L acetate-acetic acid (HAc-NaAc) buffer (pH 4.65) into a three-electrode electrochemical cell [1].

- Sensor Assembly:

- Working Electrode: Cit-Fe₃O₄-DMG-CPE

- Reference Electrode: Ag/AgCl

- Counter Electrode: Platinum wire [1]

- Degassing: Purge the electrochemical cell with nitrogen gas for 2 minutes to remove dissolved oxygen [1].

- Accumulation: Apply an accumulation potential of -0.2 V to the working electrode while stirring the solution for 100 seconds [1].

- Measurement: After a 5-second equilibrium period, initiate the differential pulse voltammetry (DPV) scan with a scan rate of 120 mV/s [1].

- Data Analysis: Record the adsorptive stripping peak current of Ni(II). The signal is proportional to the D4 concentration in the sample [1].

Analytical Performance and Validation

The Cit-Fe₃O₄-DMG sensor demonstrated excellent performance for the trace analysis of D4.

| Parameter | Performance/Value |

|---|---|

| Linear Range | Not explicitly specified in the provided source [1] |

| Detection Limit (LOD) | 27.0 ng/mL (based on 3Sb/m) [1] |

| Quantification | Successfully performed in human blood plasma and urine [1] |

| Reproducibility (RSD) | 3.8% (for n = 5) [1] |

| Recovery | Data not provided in the available excerpt |

Mechanism of Action

The detection of D4 is achieved through an indirect electrochemical mechanism that relies on the enhancement of the Ni(II) stripping signal.

- Pre-concentration: Ni(II) ions from the solution are adsorbed and pre-concentrated onto the DMG-modified electrode surface during the accumulation step. DMG acts as a selective chelating agent for nickel [1].

- Signal Enhancement: The presence of D4, which has a high electron density, enhances the subsequent stripping voltammetric signal of the pre-concentrated Ni(II). The exact molecular interaction is not fully detailed but results in a significant boost to the measurable current [1].

- Quantification: The magnitude of this enhanced current is directly proportional to the concentration of D4 in the sample, allowing for quantitative analysis [1].

Application Notes

- Interference Consideration: The study investigated the interference of coexisting ions and molecules, reporting that the sensor maintained excellent electrochemical performance and high sensitivity toward D4 [1].

- Sensor Regeneration and Stability: The fabricated electrode demonstrated good reproducibility and stability, essential for repeated use. The protocol recommends rinsing the electrode surface with double-distilled water before each measurement for optimal performance [1].

- Biological Sample Analysis: The sensor was successfully applied to determine D4 in human blood plasma and urine samples, confirming its practicality for real-world bioanalytical applications [1].

This protocol provides a reliable and sensitive method for detecting the potentially hazardous siloxane D4 in complex biological samples, offering a valuable tool for researchers in toxicology and environmental health monitoring.

References

Application Notes and Protocols: KOH-Catalyzed Ring-Opening Polymerization of Octamethylcyclotetrasiloxane (D₄)

Introduction

The anionic ring-opening polymerization (AROP) of octamethylcyclotetrasiloxane (D₄) is a fundamental industrial process for synthesizing polydimethylsiloxane (PDMS), a polymer with unique properties including low glass transition temperature, high chain flexibility, thermal stability, and biocompatibility [1]. Potassium hydroxide (KOH) is one of the earliest and most well-studied initiators for this reaction, first patented for this use in 1948 [1]. This document provides detailed protocols and application notes for conducting KOH-catalyzed D₄ polymerization, enabling the synthesis of linear PDMS telechelics and cross-linked polysiloxanes with controlled molecular weights and architectures.

Reaction Mechanism and Fundamentals

The AROP of D₄ initiated by KOH proceeds through a nucleophilic attack mechanism, generating active silanolate chain ends that propagate the polymerization.

Mechanistic Overview

The following diagram illustrates the key steps and potential side reactions in the KOH-catalyzed AROP of D₄.

The molecular weight of the resulting polymer is effectively controlled by the initiator-to-monomer ratio [1]. As shown in the diagram, the main competing side reactions are:

- Backbiting: Leads to depolymerization and formation of low molecular weight cyclic products [1].

- Chain Transfer: Results in equilibration and redistribution of polymer chains, broadening the molecular weight distribution [1].

Thermodynamic Driving Force

The polymerization is primarily entropy-driven. The change in enthalpy (ΔH) is close to zero because the Si–O bond energies in cyclics and linear chains are similar. The negative change in Gibbs free energy (ΔG) required for a spontaneous reaction comes from a gain in entropy, attributed to the higher flexibility and variance of linear PDMS chains compared to their cyclic counterparts [1].

Experimental Protocols

Protocol 1: Synthesis of Linear α,ω-Hydroxy Terminated PDMS

This protocol describes the synthesis of linear hydroxy-terminated PDMS (PDMS telechelics) via bulk polymerization [1] [2].

3.1.1. Materials and Equipment

Table 1: Materials List

| Material | Specification | Purpose |

|---|---|---|

| This compound (D₄) | >95%, dried over CaH₂ and distilled [2] | Monomer |

| Potassium Hydroxide (KOH) | Anhydrous pellets | Initiator |

| Tetramethyldisiloxane | >95% (Optional, as chain terminator) | Chain Terminator |

| Nitrogen/Vacuum Line | - | For inert atmosphere |

| Reactor | Round-bottom flask equipped for mechanical stirring and heating | Reaction vessel |

| Heating Mantle/Oil Bath | Capable of 130-160°C | Temperature control |

3.1.2. Step-by-Step Procedure

- Reactor Setup: Assemble the reactor and purge it with dry nitrogen to create an inert atmosphere. Moisture must be excluded to prevent deactivation of the KOH initiator.

- Monomer Charging: Charge the purified D₄ monomer (e.g., 60 g) into the reactor under a nitrogen blanket.

- Initiator Addition: Add KOH pellets with a typical weight ratio of D₄ to KOH being 50:1 [2].

- Siloxanolate Formation: Heat the mixture to 130°C for 3 hours with continuous stirring to form the potassium siloxanolate initiator in situ [2].

- Polymerization: Continue heating and stirring at 130-160°C for several hours until the mixture becomes viscous, indicating polymerization. The reaction can be considered complete when a clear, viscous liquid is obtained.

- Termination (Optional): To control molecular weight or introduce specific end groups, a chain terminator (e.g., tetramethyldisiloxane) can be added. For hydroxy-terminated PDMS, the reaction is often terminated by adding water or an acid, which protonates the silanolate end groups.

- Purification: The crude polymer is typically dissolved in a solvent like dichloromethane and precipitated into methanol to remove any unreacted monomer, cyclic oligomers, and catalyst residues. The purified polymer is then dried under vacuum at ambient temperature for 24 hours [3].

Protocol 2: Direct Synthesis of Cross-linked Polysiloxanes using a Multifunctional Comonomer

This advanced protocol utilizes KOH-catalyzed copolymerization of D₄ with polyhedral oligomeric silsesquioxane (POSS) to directly generate cross-linked networks in a single step, bypassing the need for a separate cross-linking process [2].

3.2.1. Special Materials and Modifications

- Comonomer: Dodecaphenyl-POSS (Ph₁₂-POSS) [2].

- Additional Monomer: Octaphenylcyclotetrasiloxane (Ph₈D₄) can be used to modify properties [2].

- Polar Additive: N,N-Dimethylacetamide (DMAc) is crucial to reduce the gelation time significantly by solvating the ions and facilitating the reaction of the bulky POSS macromonomer [2].

3.2.2. Procedure Modifications

- Follow steps 1-4 from Protocol 1 to form the potassium siloxanolate.

- Add the Ph₁₂-POSS comonomer and the polar solvent DMAc to the reaction mixture. The swelling ratio (and thus the cross-link density) of the final product can be controlled by adjusting the content of Ph₁₂-POSS [2].

- The polymerization will proceed to form a gel. The gelation time is dramatically reduced by the presence of DMAc [2].

- The cross-linked polymer is not highly transparent but possesses excellent thermal stability [2].

Data Summary and Key Parameters

Table 2: Key Reaction Parameters and Controls for KOH-Catalyzed D₄ ROP

| Parameter | Typical Range / Value | Impact on Reaction / Product |

|---|---|---|

| Initiator (KOH) | D₄:KOH = 50:1 (w/w) [2] | Controls molecular weight; higher [KOH] leads to lower Mₙ [1]. |

| Reaction Temperature | 130°C - 160°C [2] | Higher temperatures accelerate the rate but may increase side reactions (backbiting). |

| Reaction Time | 3 hrs (initiation) + several hrs (polymerization) [2] | Time to achieve high conversion. |

| Atmosphere | Inert (N₂) | Prevents catalyst deactivation and contamination. |

| Polar Additive (DMAc) | Used for POSS copolymerization [2] | Drastically reduces gelation time in cross-linking polymerizations. |

| Gelation Time (with POSS) | >10 hrs (no DMAc) to <2 hrs (with DMAc) [2] | Allows practical processing times for cross-linked systems. |

Troubleshooting and Best Practices

- Molecular Weight Control: The molecular weight is inversely proportional to the amount of initiator used. For precise control, a chain terminator (e.g., a disiloxane) should be used [1].

- Minimizing Cyclics: The "backbiting" reaction is a key side reaction that generates cyclic oligomers. Careful control of temperature, catalyst concentration, and reaction time is necessary to minimize their formation [1] [4].

- Handling and Safety: KOH is a strong base and requires appropriate personal protective equipment (PPE). All reagents should be handled in a well-ventilated fume hood.

- Monomer Purity: D₄ must be thoroughly dried and purified to remove traces of water or silanols, which can deactivate the KOH initiator and lead to unreliable results [2].

Conclusion

The KOH-catalyzed ring-opening polymerization of D₄ is a robust and well-established method for synthesing linear and cross-linked polysiloxanes. By adhering to the protocols outlined in this document and controlling key parameters such as initiator concentration, temperature, and the use of polar additives, researchers can reliably produce PDMS with targeted architectures and properties for a wide range of advanced applications.

References

- 1. Ring-Opening Polymerization (ROP) and Catalytic ... [pmc.ncbi.nlm.nih.gov]

- 2. A novel and facile method for direct synthesis of cross ... [sciencedirect.com]

- 3. Photoinitiated Cationic Ring-Opening Polymerization of ... [mdpi.com]

- 4. Kinetic study on the ring-opening polymerization of ... [sciencedirect.com]

Introduction and Mechanism of Cationic Polymerization of D4 with Triflic Acid

References

- 1. Trifluoromethanesulfonic acid | CAS 1493-13-6 | SCBT - Santa Cruz... [scbt.com]

- 2. US6737495B2 - Method for preparing... - Google Patents [patents.google.com]

- 3. of styrene by Cationic . An investigation by... polymerization CF 3 SO 3 H [kyushu-u.elsevierpure.com]

- 4. Kinetic Studies on the Cationic Polymerization of 1,3- ... [nature.com]

purification isolation D4 distillation from cyclics mixture

Compound Profile: Octamethylcyclotetrasiloxane (D4)

The table below summarizes key identification and physical property data for D4, which is crucial for planning its separation [1].

| Property | Specification |

|---|---|

| CAS Reg. No. | 556-67-2 |

| SciFinder Nomenclature | Cyclotetrasiloxane, 2,2,4,4,6,6,8,8-octamethyl- |

| Empirical Formula | C₈H₂₄O₄Si₄ |

| Molar Mass | 296.62 g/mol |

| Appearance | Colorless oily liquid or white solid |

| Melting Point | 17–18 °C |

| Boiling Point | 175–176 °C |

| Water Solubility | 56 µg/L |

Purification Strategy: Distillation of Cyclic Siloxanes

D4 is produced by the hydrolysis of dimethyldichlorosilane, which yields a mixture of cyclic oligomers ranging from 3 to 10 dimethylsiloxane units [1]. The commercial product mixture is separated into its components via distillation [1].

For separating a mixture of compounds with close boiling points, fractional distillation is the appropriate technique [2]. This method utilizes a fractionating column, which provides multiple vaporization-condensation cycles, allowing for more effective separation of components with similar volatilities than simple distillation.

The following diagram outlines a generalized workflow for the purification of D4, from the initial reaction mixture to the final isolated product.

General Laboratory Protocol for Fractional Distillation

This protocol provides a foundational method for separating liquid mixtures using fractional distillation [2].

- Setup: Assemble a fractional distillation apparatus consisting of a heating mantle, round-bottom flask, fractionating column, distillation head, thermometer, condenser, and receiver. Ensure all joints are securely sealed.

- Loading: Transfer the crude mixture of cyclic siloxanes into the round-bottom flask. Add a few boiling chips or a magnetic stir bar to ensure even boiling and prevent bumping.

- Heating: Gradually apply heat to the flask. The mixture will begin to boil, and vapors will rise into the fractionating column.

- Separation: As the vapors condense and re-vaporize along the column, components with lower boiling points will travel faster and reach the top first. Monitor the temperature closely at the distillation head.

- Collection: Once the temperature stabilizes near the boiling point of D4 (175–176°C), begin collecting the distillate in a clean, pre-weighed receiver flask. This fraction will be enriched in D4.

- Shutdown: Continue heating until the desired amount of distillate has been collected or the temperature begins to drop or rise significantly, indicating the next component is distilling. Turn off the heat and allow the apparatus to cool completely before disassembling.

Research Considerations and Next Steps

The sources obtained confirm distillation as the standard industrial method for isolating D4 but do not provide detailed parameters (e.g., specific column type, packing material, reflux ratio, or throughput) suitable for a formal protocol [1].

To develop a detailed and optimized procedure, consider these approaches:

- Specialized Literature: Search for patents or technical datasheets from major silicone manufacturers.

- Experimental Optimization: Use the general protocol above as a starting point. Key parameters to optimize in the lab include the reflux ratio, the efficiency of the fractionating column, and the purity of the starting mixture.

- Analytical Verification: The purity of the collected D4 fraction must be confirmed using analytical techniques such as Gas Chromatography (GC) [2].

References

Quantitative Effects of Silyl Esters on Polymerization Kinetics

The table below summarizes the key quantitative findings on how silyl esters influence the cationic polymerization rate of D4 in comparison to hexamethylcyclotrisiloxane (D3).

| Variable | Effect on D3 Polymerization | Effect on D4 Polymerization | Experimental Conditions & Notes |

|---|---|---|---|

| Addition of Silyl Esters | Twofold increase in rate [1] | Fivefold increase in rate [1] | Catalyst: Triflic acid (CF(_3)SO(_3)H). Silyl esters added in excess of the catalyst [1]. |

| Water Concentration | Over 16-fold rate increase with minimal water [1] | Threefold rate increase with minimal water [1] | Small, controlled amounts of water significantly impact kinetics [1]. |

| Activation Energy | Shifted from -25 kJ/mol to 50 kJ/mol with water [1] | Shifted from 27 kJ/mol to 67 kJ/mol with water [1] | Water changes the apparent activation energy of the polymerization [1]. |

| Cyclic Oligomer Formation | Specific size distribution suggesting back-biting mechanisms [1] | More continuous oligomer distribution [1] | Indicates differences in the polymerization and depolymerization mechanisms [1]. |

Experimental Protocol for Kinetic Studies

This protocol provides a methodology for investigating the effect of silyl esters on the cationic polymerization kinetics of D4, based on established experimental approaches [1].

Materials and Reagents

- Monomer: Octamethylcyclotetrasiloxane (D4). Purity should be >98% [2]. Dry over molecular sieves before use.

- Catalyst: Triflic acid (CF(_3)SO(_3)H) is a strong protonic acid suitable for this study [1].

- Silyl Ester: e.g., Triethylsilyl propionate. Can be synthesized via Ru-catalyzed dehydrogenative coupling [3].

- Solvent: Anhydrous methylene chloride (CH(_2)Cl(_2)) [1].

- Water: Use distilled or deionized water. The amount added is critical and should be precisely controlled [1].

Polymerization Procedure

- Reaction Setup: Conduct all reactions under a dry, inert atmosphere (e.g., nitrogen or argon) in a sealed glass reactor equipped with magnetic stirring.

- Initial Mixture: Charge the reactor with anhydrous methylene chloride and the D4 monomer.

- Additive Introduction: Introduce the carefully measured amount of water or silyl ester. The silyl ester is typically added in excess relative to the catalyst [1].

- Reaction Initiation: Start the polymerization by adding the triflic acid catalyst to the mixture.

- Sampling: Periodically withdraw small samples from the reaction mixture using an airtight syringe for analysis.

Analysis and Kinetics Monitoring

- Monomer Conversion: Use Gas Chromatography (GC) to quantify the consumption of D4 monomer over time [2].

- Molecular Weight Development: Analyze the polymer samples by Gel Permeation Chromatography (GPC) to track the evolution of molecular weight and distribution [2]. Note that this is primarily for D4 homopolymerization; crosslinked systems with alkoxysilanes are insoluble [2].

- Reaction Monitoring: Fourier-Transform Infrared Spectroscopy with Attenuated Total Reflection (FTIR-ATR) can be used in situ to monitor the disappearance of monomer peaks and the formation of the polymer siloxane chain [2].

Mechanism and Workflow

The cationic polymerization of D4 involves an equilibrium between chain propagation and depolymerization ("back-biting") that forms cyclic oligomers. Silyl esters are believed to interact with the active propagating species, potentially by modifying the ion pairs involved in the reaction, thereby influencing the rate of these elementary steps [1] [4]. Water plays a complex role, not only as an initiator but also by participating in hydrogen bonding that can affect the availability and reactivity of the acidic catalyst [1].

The following diagram illustrates the logical workflow for conducting these kinetic studies, from preparation to data analysis.

Key Application Notes for Researchers

- Conditional Effect: The impact of silyl esters is not universal; it is highly specific to the system conditions, particularly the presence of water. The effect can be synergistic or antagonistic with other additives [1].

- Comparative Kinetics: Always include a control experiment (without silyl esters) and consider parallel experiments with D3 to highlight the differential effects on the smaller ring [1].

- Silyl Ester Synthesis: Silyl esters for these studies can be efficiently prepared via Ru-catalyzed dehydrogenative coupling of carboxylic acids and silanes, which avoids the production of HCl byproducts [3]. A typical protocol uses 1 mol% Ru(3)(CO)({12}) and 4 mol% EtI in toluene at 100°C for 8 hours, yielding high conversions [3].

References

- 1. (PDF) Comparison of the cationic polymerization of... [academia.edu]

- 2. Cationic Emulsion Polymerization of ... [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Ru-catalyzed dehydrogenative coupling of carboxylic acids and... [beilstein-journals.org]

- 4. New Developments in Cationic Polymerization of ... [nature.com]

reducing D4 cyclic oligomer formation during polymerization

Troubleshooting by Polymerization Method

The table below summarizes the core strategies for different processes.

| Polymerization Method | Key Strategy for Reducing Cyclics | Recommended Process Conditions | Catalyst/Initiator Notes |

|---|---|---|---|

| Cationic Emulsion (D4) [1] | Use "starved feed" mode; copolymerize with alkoxysilanes (e.g., MTES, VTES) | Monomers added dropwise to aqueous DBSA solution; temperature control per recipe | Dodecylbenzenesulfonic acid (DBSA) acts as both surfactant and catalyst |

| Anionic Ring-Opening [2] | Use high-activity initiators; add polar solvents; control temperature | Two-stage procedure in non-polar then polar medium; avoid high temperatures | Lithium-based (e.g., BuLi) or phosphonium/ammonium siloxanolates; neutralize post-polymerization |

| Equilibrium (Bulk) Polymerization [3] | Drive reaction to completion; efficient end-capping; remove catalyst | Heating under vacuum to remove water (condensation); strict catalyst removal post-reaction | Use transient catalysts (e.g., tetrabutylphosphonium hydroxide) that deactivate with heat |

Detailed Experimental Protocols

For Cationic Emulsion Polymerization [1]

This method is highly effective for minimizing cyclic formation.

- Key Principle: Conduct the process in a "starved feed" mode, where the monomer mixture is added dropwise to an aqueous solution of the catalyst (DBSA). This approach, as opposed to a batch process, provides better control and results in lower cyclic content.

- Materials:

- Monomer: Octamethylcyclotetrasiloxane (D4)

- Comonomers (optional): Methyltriethoxysilane (MTES), Vinyltriethoxysilane (VTES)

- Catalyst/Surfactant: Dodecylbenzenesulfonic acid (DBSA)

- Medium: Demineralized water

- Procedure:

- Charge the aqueous DBSA solution into the reactor.

- Heat the reactor to the target temperature (e.g., 75-85°C) with stirring.

- Slowly add the mixture of D4 and alkoxysilanes (if used) dropwise to the reactor.

- After addition, continue stirring for several hours to ensure complete conversion.

- Neutralize the catalyst (e.g., with NaHCO₃) at the end of the reaction to prevent post-polymerization depolymerization into cyclics.

- Monitoring: The process can be monitored using FTIR ATR spectroscopy, tracking the disappearance of D4 bands and formation of polymer bands. Gas Chromatography (GC) can quantify residual cyclic oligomers.

For Anionic Ring-Opening Polymerization [2]

- Key Principle: Use initiators that form less stable associates (e.g., cesium siloxanolates, tetramethylammonium, or tetrabutylphosphonium siloxanolates). The addition of polar solvents or additives can break apart inactive initiator associates, increasing the polymerization rate and reducing side reactions.

- Two-Stage Procedure (for butyllithium initiator):

- Stage 1 (Non-polar medium): React D3 with BuLi to convert all initiator molecules into silanolate chain ends with equal activity.

- Stage 2 (Polar medium): Add a polar agent to activate the silanolates, then continue polymerization until monomer exhaustion. This yields monomodal, narrowly dispersed PDMS.

- Post-Treatment: It is critical to neutralize the active chain ends after polymerization is complete to prevent thermal depolymerization ("back-biting") into cyclic oligomers during processing or storage.

Key Mechanism and Workflow

The following diagram illustrates the primary strategy of optimizing the polymerization process itself to minimize conditions that lead to D4 formation.

Frequently Asked Questions

What is the primary chemical reaction that leads to D4 formation? The main pathway is a back-biting depolymerization reaction [2]. During and after polymerization, an active chain end (e.g., a silanolate in anionic polymerization) can cyclize by attacking a siloxane bond in its own chain, cleaving off a cyclic oligomer like D4.

Why is catalyst removal or neutralization so critical? Residual acid or base catalysts remain active after the main polymerization is complete [3] [2]. During storage or exposure to heat, these catalysts can continuously promote back-biting reactions, leading to a gradual increase in cyclic oligomer content over time and altering the product's properties.

Besides D4, what other cyclic oligomers should I be concerned about? While D4 is a primary concern, the back-biting reaction can produce a range of cyclic oligomers. The most common are the cyclic pentamer (D5) and cyclic hexamer (D6) [4] [1]. The distribution depends on reaction conditions like temperature and catalyst type.

References

- 1. Cationic Emulsion Polymerization of ... [pmc.ncbi.nlm.nih.gov]

- 2. Preparation of Organosiloxane Telechelics by Anionic Ring ... [encyclopedia.pub]

- 3. Ingredient Profile—Dimethicone | Cosmetics & Toiletries [cosmeticsandtoiletries.com]

- 4. Membrane separation of cyclic siloxanes from silicone fluid [sciencedirect.com]

optimizing D4 accumulation potential stripping voltammetry

Understanding Accumulation Potential

The accumulation (or deposition) potential is a critical parameter in stripping voltammetry. It is the voltage applied to concentrate electroactive species from the solution onto the working electrode surface before the measurement (stripping) step [1].

The core principle for setting this potential is to ensure efficient reduction or adsorption of the target analyte. The general guideline is to apply a potential several tenths of a volt more negative than the formal reduction potential (E°') of your target species [1] [2]. For instance, in Anodic Stripping Voltammetry (ASV) for metal ions, a sufficiently negative potential is required to reduce the metal ions (e.g., Zn²⁺) to their metallic state (Zn⁰) so they can form an amalgam on the electrode surface [2] [3].

Key Parameters for Optimization

Optimizing the accumulation potential does not happen in isolation. The table below summarizes the key interactive parameters you need to consider and optimize alongside the accumulation potential.

| Parameter | Description & Optimization Goal |

|---|---|

| Accumulation Potential [1] | Goal: Maximize analyte deposition. Set several tenths of a volt more negative than E°'. |

| Accumulation Time [4] | Goal: Balance sensitivity and analysis speed. Longer times increase signal but risk electrode saturation. |

| Supporting Electrolyte & pH [5] [4] | Goal: Ensure conductivity and influence analyte form. pH affects metal-chelate complex stability in AdSV [4]. |

| Electrode Material [5] [2] | Goal: Select for sensitivity and analyte compatibility. Common choices: HMDE, MFE, or modified solid electrodes [1]. |